

# Application Notes and Protocols for Assessing SPDB Linker Stability in Serum

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## Compound of Interest

Compound Name: Anti-CCL2 (Carlumab)-SPDB-DM4

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## Introduction

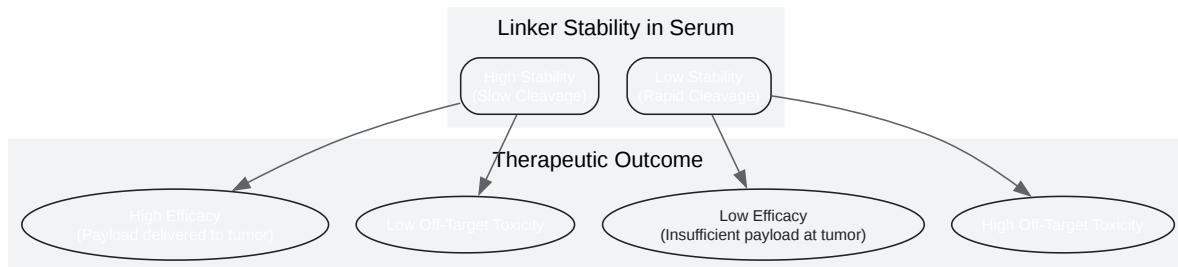
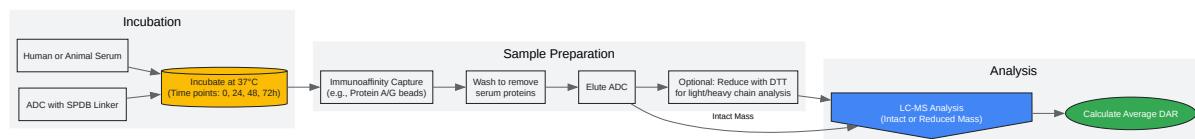
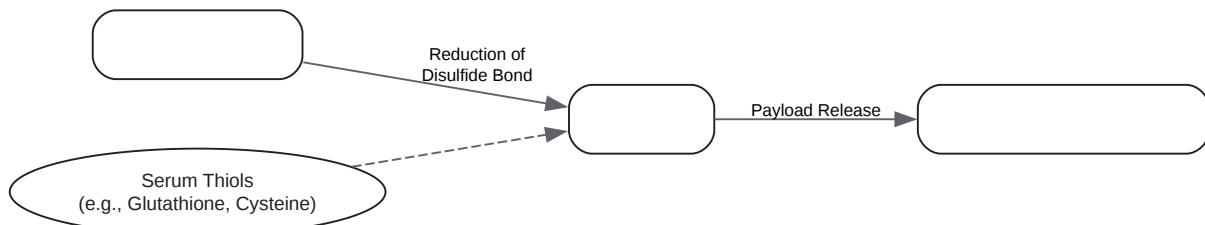
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical quality attribute that directly influences its therapeutic index.<sup>[1][2][3]</sup> Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient payload release at the tumor site can diminish efficacy.<sup>[4][5]</sup> The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a chemically-cleavable linker that incorporates a disulfide bond.<sup>[6][7]</sup> This disulfide bond is designed to be stable in the bloodstream and susceptible to cleavage in the reductive intracellular environment of tumor cells, where the concentration of reducing agents like glutathione is significantly higher.<sup>[6][7][8]</sup> However, the potential for enzymatic and chemical reduction in the serum necessitates rigorous assessment of SPDB linker stability.<sup>[8]</sup>

These application notes provide detailed protocols and methodologies for assessing the stability of SPDB linkers in serum, a crucial step in the preclinical development of ADCs. The primary methods covered include Mass Spectrometry (MS), Enzyme-Linked Immunosorbent Assay (ELISA), and fluorescence-based assays.

## Mechanism of SPDB Linker Cleavage in Serum

The primary mechanism of SPDB linker cleavage is the reduction of the disulfide bond.<sup>[6]</sup> In the bloodstream, low levels of free thiols and reducing enzymes can lead to gradual linker

cleavage. Within the target cell, the significantly higher concentration of glutathione rapidly reduces the disulfide bond, releasing the cytotoxic payload.



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